molecular formula C12H9Cl2NO2S B5915288 5-(3,4-dichlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

5-(3,4-dichlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No. B5915288
M. Wt: 302.2 g/mol
InChI Key: KLVCUSLQTWILPW-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione, commonly known as DCDPE, is a synthetic compound that has been extensively studied for its potential applications in various fields. This compound belongs to the family of thiazolidinediones and is known for its unique properties, including its ability to act as a potent antioxidant and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of DCDPE is not fully understood, but it is thought to act primarily as an antioxidant and anti-inflammatory agent. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DCDPE has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of insulin signaling pathways, and the inhibition of inflammatory responses. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCDPE for lab experiments is its versatility, as it can be used in a range of assays and experiments. It is also relatively stable and easy to handle, which makes it a popular choice for researchers. However, one limitation is that it can be expensive to synthesize, which may limit its use in some experiments.

Future Directions

There are many potential future directions for research on DCDPE, including further studies on its potential therapeutic effects in various diseases, the development of more efficient synthesis methods, and the exploration of its potential as a biopesticide or industrial stabilizer. Additionally, more research is needed to fully understand the mechanism of action of DCDPE and its effects on various biological systems.

Synthesis Methods

DCDPE can be synthesized through a multistep process that involves the reaction of 3,4-dichlorobenzaldehyde with ethylamine to form an imine intermediate. This intermediate is then reacted with thioacetic acid to form the final product, DCDPE.

Scientific Research Applications

DCDPE has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, it has been shown to have potential therapeutic effects against a range of diseases, including cancer, diabetes, and neurodegenerative disorders. In agriculture, DCDPE has been shown to have potential as a biopesticide, while in industry, it has been used as a stabilizer for plastics and polymers.

properties

IUPAC Name

(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c1-2-15-11(16)10(18-12(15)17)6-7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVCUSLQTWILPW-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)Cl)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

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